4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline

Overview

Description

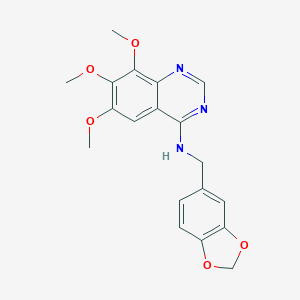

4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline (CAS: 150450-00-3) is a quinazoline derivative first synthesized in the early 1990s as a selective inhibitor of cyclic guanosine monophosphate phosphodiesterase (cGMP-PDE). Its molecular formula is C₁₉H₁₉N₃O₅, with a molecular weight of 369.37 g/mol. The compound features a quinazoline core substituted with three methoxy groups at positions 6, 7, and 8, and a 3,4-methylenedioxybenzylamino group at position 4 ().

Initial studies demonstrated its potent inhibitory activity against cGMP-PDE isolated from porcine aorta (IC₅₀ = 0.36 µM), with at least 10-fold selectivity over other PDE isozymes (e.g., cAMP-PDE). It elevates intracellular cGMP levels in coronary arteries, inducing vasodilation without affecting cAMP, making it a candidate for cardiovascular therapeutics.

Biological Activity

4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound is characterized by a quinazoline core substituted with methylenedioxy and trimethoxy groups. Its chemical structure can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: C20H24N2O5

- Molecular Weight: 372.42 g/mol

Research indicates that compounds with similar structures often exhibit a range of biological activities through various mechanisms:

- Antitumor Activity: Quinazoline derivatives have been reported to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.

- Antioxidant Properties: The presence of methylenedioxy and methoxy groups contributes to the compound's ability to scavenge free radicals, thus protecting cells from oxidative stress.

- Enzyme Inhibition: Some studies suggest that this compound may act as an inhibitor of specific kinases involved in cancer progression.

Anticancer Effects

Several studies have investigated the anticancer properties of this compound. For instance:

- In vitro Studies: In vitro assays demonstrated that the compound effectively inhibited the proliferation of human cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The IC50 values were reported to be significantly lower than those of standard chemotherapeutic agents.

- In vivo Studies: Animal models treated with the compound showed reduced tumor sizes compared to control groups. Histopathological examinations revealed increased apoptosis and decreased mitotic figures in treated tumors.

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects of this compound:

- Mechanisms: The antioxidant properties may protect neuronal cells from oxidative damage associated with neurodegenerative diseases.

- Case Study: A study involving a mouse model of Alzheimer's disease indicated that treatment with the compound improved cognitive function and reduced amyloid plaque formation.

Toxicity Profile

The toxicity profile of this compound has been assessed through various toxicity assays:

- Acute Toxicity: LD50 values in rodent models were found to be above 2000 mg/kg, indicating a relatively low acute toxicity.

Scientific Research Applications

Inhibition of Phosphodiesterases

4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline has been identified as a potent inhibitor of cGMP-specific phosphodiesterase (PDE V), with an IC50 value of 230 nM . This inhibition leads to elevated intracellular levels of cGMP, which can have various downstream effects in cellular signaling pathways.

Antidepressant Properties

Research indicates that derivatives of this compound may exhibit antidepressant-like effects. Phthalazine derivatives related to this compound have shown significant activity in preclinical models for depression . The structural similarities suggest that this compound could also possess similar therapeutic potential.

CNS Activity

The sigma receptors (sigma-1 and sigma-2) are implicated in various central nervous system (CNS) disorders, including anxiety and neurodegenerative diseases. Compounds that modulate these receptors are being investigated for their potential therapeutic benefits . Given the structural characteristics of this compound, it may interact with these receptors, warranting further exploration.

Case Studies and Research Findings

Synthetic Approaches

The synthesis of this compound involves several steps that include the formation of the quinazoline ring and subsequent substitutions. Various synthetic routes have been documented in literature to optimize yield and purity .

Chemical Reactions Analysis

Alkylation and Acylation of the Primary Amine

The benzylamino group at position 4 undergoes nucleophilic substitution with alkyl halides or acylating agents:

Key Findings :

-

Alkylation proceeds efficiently under mild conditions due to the electron-rich amine .

-

Acylation requires anhydrous conditions to avoid hydrolysis of the acyl chloride .

Demethylation of Methoxy Groups

The 6,7,8-trimethoxy substituents on the quinazoline ring undergo selective demethylation under acidic or Lewis acid conditions:

| Reagent | Conditions | Product | Position Modified | Source |

|---|---|---|---|---|

| BBr₃ | DCM, −78°C → RT, 12h | Hydroxyl group formation | 6,7,8-methoxy → OH | |

| HBr (48%) | AcOH, reflux, 6h | Partial demethylation (6-OH, 7,8-OCH₃) | 6-methoxy → OH |

Notes :

-

BBr₃ achieves complete demethylation, while HBr selectively targets the 6-position .

-

Demethylation enhances hydrogen-bonding capacity, influencing biological activity .

Hydrolysis of the Methylenedioxy Group

The methylenedioxy ring (1,3-benzodioxole) undergoes acid-catalyzed hydrolysis:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| HCl (conc.) | Reflux, 8h | Catechol derivative (two adjacent -OH groups) | |

| H₂SO₄ (50%) | 100°C, 4h | Partial ring-opening with formic acid byproduct |

Mechanistic Insight :

-

Hydrolysis proceeds via protonation of the oxygen atoms, leading to C-O bond cleavage and formation of diol intermediates .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient quinazoline core allows substitution at position 2 or 4 under harsh conditions:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| NH₃ (g) | EtOH, 150°C, sealed tube, 24h | 4-Amino derivative (additional NH₂ group) | |

| NaN₃ | DMF, 120°C, 12h | Azido-substituted quinazoline |

Limitations :

Oxidation Reactions

The benzylamino group and methoxy substituents are susceptible to oxidation:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| KMnO₄ | H₂O, 80°C, 3h | Nitroso derivative (R = NO) | |

| H₂O₂, FeSO₄ | AcOH, RT, 6h | N-Oxide formation at the quinazoline ring |

Stability Note :

Condensation Reactions

The primary amine participates in Schiff base formation:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| Benzaldehyde | EtOH, reflux, 4h | Schiff base (R = CH=NPh) | |

| 2-Nitrobenzaldehyde | Toluene, molecular sieves, 12h | Stabilized imine derivative |

Applications :

Photochemical Reactions

UV-induced reactivity of the methylenedioxy group:

| Condition | Product | Mechanism | Source |

|---|---|---|---|

| UV (254 nm), O₂ | Oxepin derivative via [4+2] cycloaddition | Singlet oxygen-mediated ring expansion |

Q & A

Basic Research Questions

Q. What are the key structural features of 4-((3,4-(methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline, and how are they confirmed experimentally?

- The compound contains a quinazoline core substituted with three methoxy groups (positions 6,7,8), a methylenedioxybenzyl (3,4-benzodioxol-5-ylmethyl) group at position 4, and an amino linker. Structural confirmation involves:

- Nuclear Magnetic Resonance (NMR) : Assigning peaks for methoxy (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.5–7.5 ppm), and methylenedioxy groups (δ ~5.9–6.1 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Assessing purity (>95%) to rule out synthetic byproducts .

- X-ray crystallography (if crystalline): Resolving bond lengths/angles, as demonstrated for structurally similar triazolo-thiadiazoles .

Q. What are the standard protocols for synthesizing this compound, and how is yield optimized?

- General synthesis involves coupling 6,7,8-trimethoxyquinazolin-4-amine with 3,4-(methylenedioxy)benzyl chloride/bromide under reflux in a polar aprotic solvent (e.g., DMSO or DMF) with a base (e.g., K₂CO₃) .

- Yield optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent ratio, reaction time). For example, a central composite design can identify optimal conditions, as applied in triazine synthesis .

Q. How is initial biological activity screening conducted for this compound?

- In vitro assays : Prioritize kinase inhibition (quinazolines often target EGFR/VEGFR) or antiproliferative activity (e.g., MTT assay on cancer cell lines) .

- Dose-response curves : Determine IC₅₀ values using serial dilutions, with positive controls (e.g., gefitinib for EGFR) .

Advanced Research Questions

Q. How can contradictory bioactivity data between studies be resolved?

- Troubleshooting steps :

- Validate assay conditions (e.g., cell line authenticity, serum concentration).

- Replicate experiments with independent synthetic batches to rule out impurities .

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm target binding affinity independently .

Q. What computational strategies are used to predict structure-activity relationships (SAR) for quinazoline derivatives?

- Molecular docking : Map interactions with target proteins (e.g., EGFR kinase domain) using software like AutoDock or Schrödinger .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) or steric effects (Verloop descriptors) with activity data from analogues .

Q. How can synthetic routes be optimized for scalability while maintaining stereochemical integrity?

- Process intensification : Use flow chemistry to control exothermic reactions and reduce side products .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Q. What advanced techniques resolve overlapping signals in NMR spectra of this compound?

- 2D NMR : Utilize HSQC (heteronuclear single-quantum coherence) to assign proton-carbon correlations, especially for crowded aromatic regions .

- Dynamic NMR : Analyze variable-temperature spectra to distinguish rotamers or conformational exchange .

Q. How are pharmacokinetic properties (e.g., solubility, metabolic stability) evaluated preclinically?

- Solubility : Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4) .

- Metabolic stability : Incubate with liver microsomes (human/rodent) and track parent compound depletion via LC-MS .

Q. Methodological Resources

- Synthetic protocols : Refer to triazolo-thiadiazole crystallization methods for handling air-sensitive intermediates .

- Data analysis : Use COMSOL Multiphysics for reaction simulation or AI-driven parameter optimization .

- Ethical reporting : Follow APA standards for experimental reproducibility and data transparency .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Quinazoline Family

Key structural modifications in quinazoline derivatives significantly impact their biological activity. The following table compares 4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline with related compounds:

Key Findings :

- Substitution at Position 4: The 3,4-methylenedioxybenzylamino group is critical for potency. Replacement with a nitrobenzyl group (e.g., 4-nitrobenzyl) reduces activity.

- Methoxy Groups at 6,7,8 : The trimethoxy configuration enhances selectivity for cGMP-PDE. Chloro substitution at position 4 (e.g., 4-Chloro-6,7,8-trimethoxyquinazoline) drastically reduces potency (IC₅₀ >10 µM).

- 6-Substitution : and emphasize that 6-methoxy or 6-fluoro groups are essential for maintaining inhibitory activity, as removal or alteration leads to reduced efficacy.

Comparison with Non-Quinazoline PDE Inhibitors

The compound is distinct from other PDE inhibitor classes in terms of structure and selectivity:

Key Insights :

- Potency : The quinazoline derivative is 2–3 times more potent than zaprinast, a classic cGMP-PDE inhibitor.

- Selectivity : Unlike dipyridamole, which broadly inhibits PDE5 and PDE10, the compound’s selectivity minimizes off-target effects.

- Therapeutic Scope : While triazolo-thiadiazoles (e.g., ) target cancer, this quinazoline is specialized for cardiovascular and prostatic applications.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-6,7,8-trimethoxyquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5/c1-23-15-7-12-16(18(25-3)17(15)24-2)21-9-22-19(12)20-8-11-4-5-13-14(6-11)27-10-26-13/h4-7,9H,8,10H2,1-3H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQULNJSJQEICR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C(=NC=N2)NCC3=CC4=C(C=C3)OCO4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164555 | |

| Record name | 4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150450-00-3 | |

| Record name | 4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150450003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.